Methidathion oxygen analog

Overview

Description

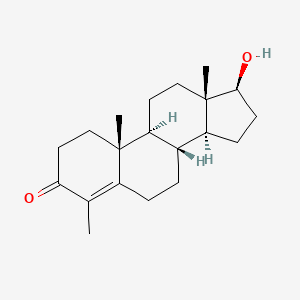

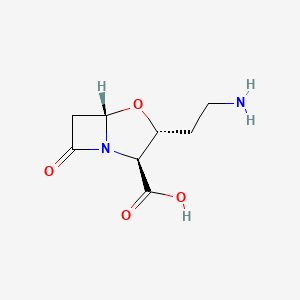

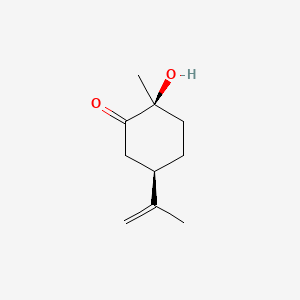

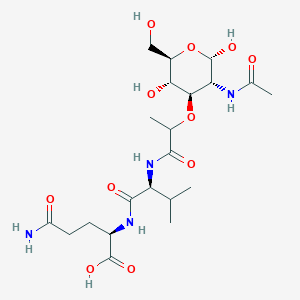

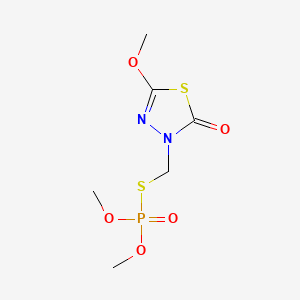

Methidathion oxygen analog is a chemical compound with the molecular formula C6H11N2O5PS2 . It has an average mass of 286.266 Da and a monoisotopic mass of 285.984711 Da . It is also known by other names such as 3-(DIMETHOXYPHOSPHORYLSULFANYLMETHYL)-5-METHOXY-1,3,4-THIADIAZOL-2-ONE .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S) atoms . The IUPAC Standard InChIKey for this compound is IJJYBBGONNNPOR-UHFFFAOYSA-N .Chemical Reactions Analysis

Methidathion and its oxygen analog produce their toxic reaction primarily through their inhibition of cholinesterase (ChE) enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .Physical and Chemical Properties Analysis

This compound has a molecular formula of C6H11N2O5PS2, an average mass of 286.266 Da, and a monoisotopic mass of 285.984711 Da .Scientific Research Applications

1. Environmental Impact and Aquatic Systems

The impact of pesticides like methidathion and its oxygen analog on aquatic ecosystems is a significant area of study. Research by Le et al. (2010) explored how exposure to methidathion affects the expression of stress-responsive genes in Daphnia magna, an aquatic organism. This study highlights the ecological consequences of pesticide contamination in water bodies.

2. Metabolism and Biodegradation

Understanding the metabolism and biodegradation of methidathion is crucial for evaluating its environmental impact and for developing methods to mitigate its effects. Chopade and Dauterman (1981) investigated the in vitro metabolism of methidathion in rat and mouse liver, providing insights into its metabolic pathways. Additionally, Arques et al. (2007) studied the detoxification and increased biodegradability of methidathion solutions treated with TiO2 photocatalysis, indicating potential methods for reducing methidathion’s environmental toxicity.

3. Pesticide Detection and Monitoring

Technological advancements have led to the development of methods for detecting and monitoring methidathion residues in the environment. For instance, Bakas et al. (2014) developed an electrochemical impedimetric sensor based on molecularly imprinted polymers for recognizing methidathion in wastewater. This highlights the progress in analytical techniques for pesticide detection.

4. Oxidative Stress and Biological Impact

Methidathion's effect on oxidative stress and its biological impact is another research focus. Aslanturk et al. (2011) studied its impact on antioxidant enzyme activities in the midgut tissues of Lymantria dispar larvae, shedding light on the physiological effects of this pesticide on living organisms.

Mechanism of Action

The mechanism of action of Methidathion and its oxygen analog is primarily through their inhibition of cholinesterase (ChE) enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the termination of nerve impulses across synaptic clefts of certain types of nerves in the central and peripheral nervous systems .

Safety and Hazards

Methidathion oxygen analog is classified as having acute toxicity - Category 2, Oral and Acute toxicity - Category 4, Dermal. It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and avoiding release to the environment .

Properties

IUPAC Name |

3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O5PS2/c1-11-5-7-8(6(9)16-5)4-15-14(10,12-2)13-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJYBBGONNNPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=O)S1)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058373 | |

| Record name | Methidathion oxygen analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-16-1 | |

| Record name | GS 13007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methidathion oxygen analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.